Potassium propylxanthate

説明

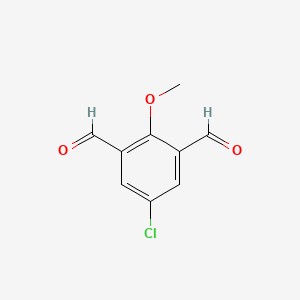

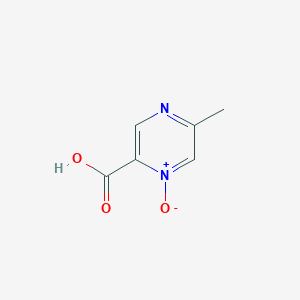

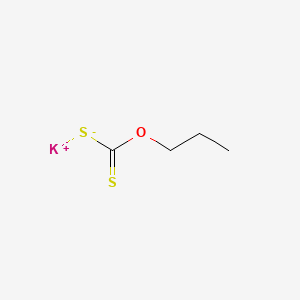

Potassium propylxanthate is a chemical compound used for laboratory research purposes . Its molecular formula is C4H7KOS2 and it has a molecular weight of 174.32 .

Synthesis Analysis

Potassium propylxanthate can be synthesized and characterized by melting point, elemental analysis, and infrared spectra . It has been described in reactions with various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of potassium propylxanthate consists of four carbon atoms, seven hydrogen atoms, one potassium atom, one oxygen atom, and two sulfur atoms .Chemical Reactions Analysis

Potassium propylxanthate has been studied in reactions with five-membered cyclic carbonates. The reaction was carried out under catalyst-free conditions, with intensive evolution of both CO2 and COS and the simultaneous formation of a rich precipitate .Physical And Chemical Properties Analysis

Potassium propylxanthate is a solid at 20 degrees Celsius . It is a member of the group 1 of alkali cations and is highly reactive .科学的研究の応用

Mineral Flotation in Seawater

Potassium propylxanthate is utilized as a collector in the flotation process of minerals like chalcopyrite. A study has shown that PPX, when used in synthetic seawater (SSW) solutions, does not affect the floatability of chalcopyrite. In fact, SSW solutions with PPX provide better recoveries than potassium chloride (KCl) solutions, indicating its effectiveness in mineral recovery in seawater environments .

Interaction with Depressants

The interaction of PPX with depressants such as sodium sulfite (Na2SO3) has been researched to understand its effects on mineral floatability. The findings suggest that the presence of Na2SO3 does not hinder the mineral’s floatability throughout the entire concentration range used. However, it’s important to adjust the pH range carefully to avoid increasing the zeta potential .

Zeta Potential Measurement

PPX’s role in modifying the zeta potential of minerals has been investigated. The zeta potential of chalcopyrite was measured in KCl solution at various pH levels using PPX and a depressant. This research is crucial for understanding the surface chemistry of minerals and optimizing the flotation process .

Water Resource Management in Mining

The use of PPX in flotation processes is part of a broader initiative to manage water resources more efficiently in mining operations. The scarcity of water has led to the exploration of alternative sources like seawater, and PPX plays a role in enabling these alternative methods .

Enhancing Flotation Recovery Rates

Research has indicated that PPX can enhance the recovery rates of minerals in flotation processes. This is particularly significant in operations where the quality of water can vary, such as when using desalinated or raw seawater .

Development of Sustainable Mining Practices

The application of PPX in flotation processes aligns with the goal of developing more sustainable mining practices. By facilitating the use of alternative water sources and improving mineral recovery rates, PPX contributes to the reduction of environmental impact in mining .

Future Research Directions

Future research on PPX could focus on its combined use with other treatment methods to achieve high efficiency and low cost in mineral processing. This could lead to the development of original and innovative technologies without secondary pollution .

Potential in Water Treatment

While not directly related to PPX, the treatment of xanthate wastewater is an area of interest. Research suggests focusing on combined methods for treating xanthate wastewater, which could be relevant for PPX as well, considering its use in various industrial processes .

作用機序

Safety and Hazards

Potassium propylxanthate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should not be released into the environment and should not contaminate the groundwater system .

Relevant Papers The relevant papers retrieved include studies on the reaction of potassium xanthates with five-membered cyclic carbonates , and the synthesis and characterization of various xanthates .

特性

IUPAC Name |

potassium;propoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUFLKMNMAHESJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6253-38-9 (Parent) | |

| Record name | Potassium propylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80181669 | |

| Record name | Potassium propylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium propylxanthate | |

CAS RN |

2720-67-4 | |

| Record name | Potassium propylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium propylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, dithio-, O-propyl ester, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)